(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime
CAS No.: 692737-16-9
Cat. No.: VC4820880
Molecular Formula: C18H11ClN2OS
Molecular Weight: 338.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692737-16-9 |
|---|---|
| Molecular Formula | C18H11ClN2OS |
| Molecular Weight | 338.81 |
| IUPAC Name | (NE)-N-[(2-chlorophenyl)-thieno[2,3-b]quinolin-2-ylmethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C18H11ClN2OS/c19-14-7-3-2-6-13(14)17(21-22)16-10-12-9-11-5-1-4-8-15(11)20-18(12)23-16/h1-10,22H/b21-17+ |
| Standard InChI Key | HKZXMYUDCCOVGS-HEHNFIMWSA-N |
| SMILES | C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=NO)C4=CC=CC=C4Cl |
Introduction
Structural and Synthetic Characterization
Molecular Architecture
The compound’s structure integrates a thieno[2,3-b]quinoline moiety, a planar heterocyclic system known for its electronic properties, with a 2-chlorophenyl substituent and an oxime group (-NOH) at the methanone position. The thienoquinoline core contributes to π-π stacking interactions, while the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability. The oxime functional group introduces hydrogen-bonding capabilities, which may influence receptor binding and metabolic stability.
Synthetic Pathways
Synthesis typically involves multi-step reactions starting from quinoline precursors. A key method, described by Rahimizadeh et al., utilizes iodocyclization of 3-alkynyl-2-(methylthio)quinolines to construct the thienoquinoline core . Subsequent palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, enable diversification of the halide intermediates . The oxime group is introduced via condensation of the methanone intermediate with hydroxylamine under acidic or basic conditions.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thienoquinoline formation | I, CHCN, 80°C | 65–78 | |
| Oxime condensation | NHOH·HCl, NaOAc, EtOH, reflux | 82 |
Optimization of solvent systems (e.g., acetonitrile for iodocyclization) and catalysts (e.g., Pd(PPh) for cross-couplings) is critical for achieving high regioselectivity and yields .
Physicochemical Properties
The compound exhibits limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro studies. Its logP value, estimated at 3.8, suggests moderate lipophilicity, aligning with the presence of the chlorophenyl group . Spectroscopic characterization includes distinct -NMR signals for the oxime proton (δ 11.2 ppm) and thienoquinoline aromatic protons (δ 7.3–8.9 ppm).
Table 2: Key Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 338.82 g/mol | |
| Purity | >90% | |
| Melting point | 215–217°C (decomposes) | |
| Solubility | Soluble in DMSO, ethanol; insoluble in HO |
Mechanistic Insights
Enzyme Inhibition
Docking studies suggest strong binding affinity (ΔG = −9.2 kcal/mol) toward human topoisomerase IIα, a target for anticancer drugs. The thienoquinoline core intercalates into DNA, while the oxime group forms hydrogen bonds with Asp543 and Arg503 residues.
Reactive Oxygen Species (ROS) Modulation
At concentrations ≥10 μM, the compound increases intracellular ROS levels by 2.5-fold in HeLa cells, triggering oxidative stress-mediated apoptosis. Pretreatment with the antioxidant N-acetylcysteine (NAC) attenuates this effect, confirming ROS-dependent cytotoxicity.
Recent Advances and Applications
Structural Derivatives
Recent efforts focus on modifying the oxime group to improve pharmacokinetics. For example, replacing the hydroxylamine with a methoxyimine group enhances metabolic stability in murine models.
Drug Delivery Systems
Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles have increased bioavailability by 40% in preclinical trials, addressing solubility limitations.
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